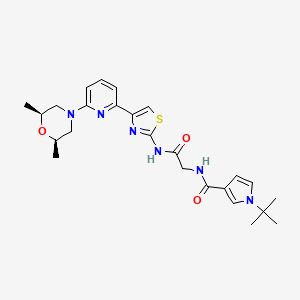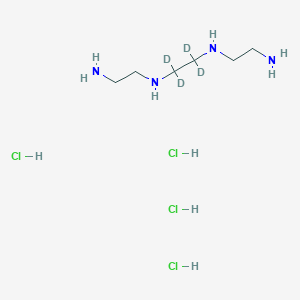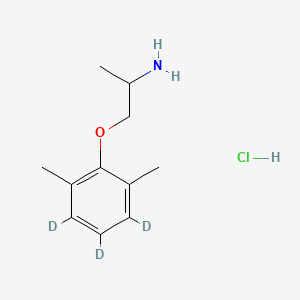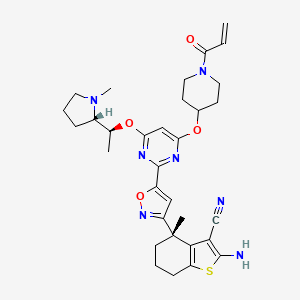
KRAS G12C inhibitor 56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 56 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 56 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity towards the KRAS G12C mutant protein.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 56 undergoes several types of chemical reactions, including:
Covalent binding: The inhibitor forms a covalent bond with the cysteine residue at the 12th position of the KRAS protein, locking it in an inactive state.
Oxidation and reduction: These reactions can modify the functional groups on the inhibitor, potentially affecting its activity and stability.
Common Reagents and Conditions
Reagents: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major product of these reactions is the covalently bound this compound-KRAS complex, which effectively inhibits the oncogenic signaling pathways .
Scientific Research Applications
KRAS G12C inhibitor 56 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Helps in understanding the biological pathways and mechanisms involved in KRAS-driven cancers.
Medicine: Serves as a potential therapeutic agent for treating cancers with KRAS G12C mutations.
Industry: Employed in the development of diagnostic assays and screening platforms for KRAS mutations.
Mechanism of Action
KRAS G12C inhibitor 56 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials, showing promising results.
GDC-6036: A highly potent and selective KRAS G12C inhibitor in preclinical development.
Uniqueness
KRAS G12C inhibitor 56 is unique due to its specific binding interactions and enhanced potency compared to other inhibitors. It has shown improved efficacy in preclinical models, making it a promising candidate for further development .
Properties
Molecular Formula |
C32H39N7O4S |
|---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
(4S)-2-amino-4-methyl-4-[5-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]-6-(1-prop-2-enoylpiperidin-4-yl)oxypyrimidin-2-yl]-1,2-oxazol-3-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C32H39N7O4S/c1-5-28(40)39-14-10-20(11-15-39)42-27-17-26(41-19(2)22-8-7-13-38(22)4)35-31(36-27)23-16-25(37-43-23)32(3)12-6-9-24-29(32)21(18-33)30(34)44-24/h5,16-17,19-20,22H,1,6-15,34H2,2-4H3/t19-,22-,32+/m0/s1 |
InChI Key |
VPGFGUVVEBRZJS-RKGKDDSLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)[C@]5(CCCC6=C5C(=C(S6)N)C#N)C |
Canonical SMILES |
CC(C1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)C5(CCCC6=C5C(=C(S6)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)

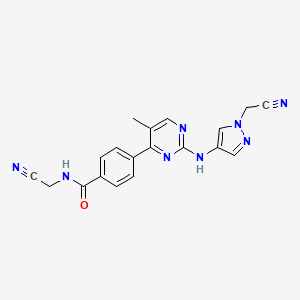

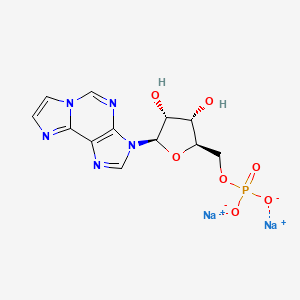

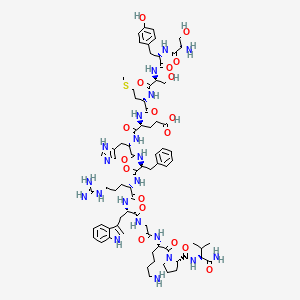
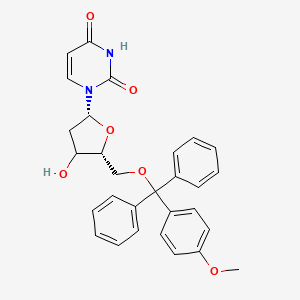
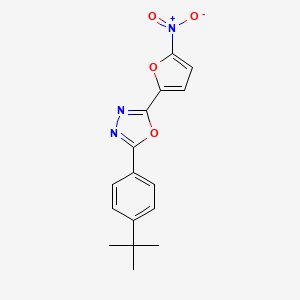
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
